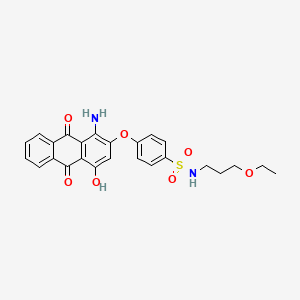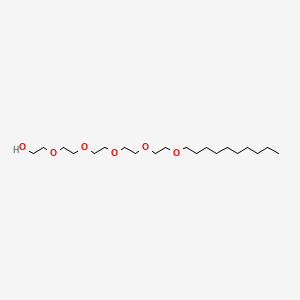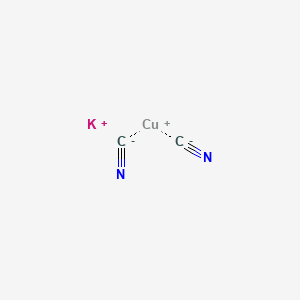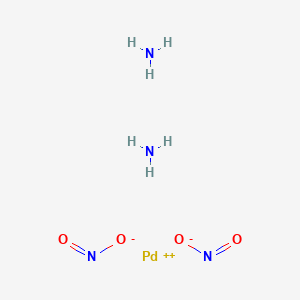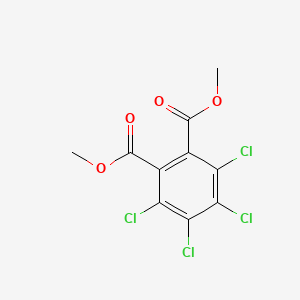
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Overview
Description
. It is a derivative of terephthalic acid where four chlorine atoms are substituted at positions 3, 4, 5, and 6 of the benzene ring. This compound is primarily used as a herbicide and has been subject to environmental and health regulations due to its persistence and potential toxicity.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of this compound involves large-scale chlorination and esterification processes. The reaction is typically carried out in a controlled environment to ensure the safety and purity of the product.
Types of Reactions:
Oxidation: Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of tetrachloroterephthalic acid.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific reaction conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Tetrachloroterephthalic acid.
Substitution: Substituted derivatives with different functional groups.
Mechanism of Action
Mode of Action
, which suggests it may interfere with the growth of certain plants by inhibiting key processes necessary for their development.
Result of Action
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is used as a preemergent herbicide, and it kills annual grasses and many common weeds without killing sensitive plants such as turf grasses, flowers, fruits, vegetables, and cotton . This suggests that the molecular and cellular effects of the compound’s action are selective, affecting only certain types of plants.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in water is low , which means its efficacy and stability may be affected by the presence of water in the environment. Additionally, the compound exists in both the vapor and particulate phases when exposed to the air , which could influence its distribution and action.
Scientific Research Applications
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate has several scientific research applications:
Herbicide: It is used as a pre-emergent herbicide to control broadleaf weeds and grasses in crops.
Environmental Studies: Research on its environmental impact, degradation, and persistence in soil and water systems.
Toxicology: Studies on its toxicological effects on humans, animals, and the environment.
Material Science: Potential use in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is similar to other chlorinated terephthalates such as dimethyl 2,3,5,6-tetrachloroterephthalate (chlorthal-dimethyl). its unique substitution pattern at positions 3, 4, 5, and 6 gives it distinct chemical and physical properties. Other similar compounds include:
Dimethyl 2,3,5,6-tetrachloroterephthalate
Chlorthal-dimethyl
Dacthal (DCPA)
These compounds share similar herbicidal properties but may differ in their environmental behavior and toxicity profiles.
Properties
IUPAC Name |
dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWWOTMXNBKMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942123 | |
| Record name | Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20098-41-3 | |
| Record name | NSC71179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


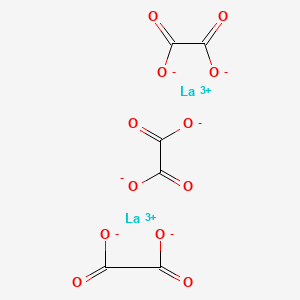
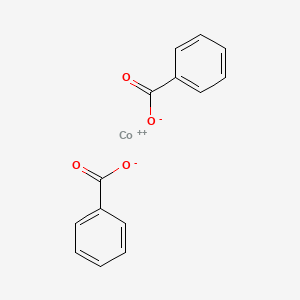
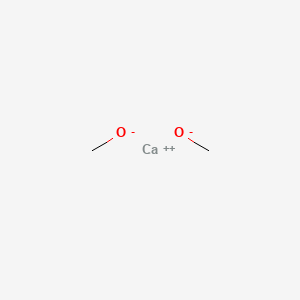
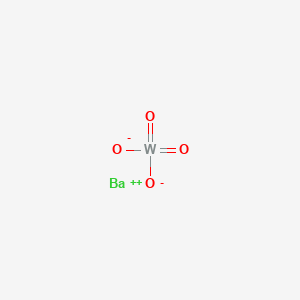
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)
